- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)
92616-49-4 structure
Product Name:4-Bromonaphthalene-1-carbonitrile
Numéro CAS:92616-49-4
Le MF:C11H6BrN
Mégawatts:232.076041698456
MDL:MFCD17012445
CID:753105
PubChem ID:14662111
Update Time:2025-05-22
4-Bromonaphthalene-1-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- Piscine à noyau: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- La clé Inchi: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- Sourire: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
Propriétés calculées
- Qualité précise: 230.96836g/mol
- Masse isotopique unique: 230.96836g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 230
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 23.8
- Le xlogp3: 3.6
4-Bromonaphthalene-1-carbonitrile Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
| Alichem | A219003681-500mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 500mg |
$1068.20 | 2023-08-31 | |
| Alichem | A219003681-1g |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 1g |
$1600.75 | 2023-08-31 | |
| TRC | B686008-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686008-250mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B686008-500mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B686008-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 1g |
¥61.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 100mg |
30CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-25g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 25g |
956CNY | 2021-05-08 |
4-Bromonaphthalene-1-carbonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
Référence
- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
Référence
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 17 h, reflux
Référence
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
Référence
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12
Méthode de production 7
Conditions de réaction
Référence
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
Référence
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Référence
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122
Méthode de production 10
Conditions de réaction
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
Référence
- Process for preparation of halogenated arylcarbonitrile, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
Référence
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948
Méthode de production 12
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
Référence
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Référence
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Référence
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281
Méthode de production 15
Conditions de réaction
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
Référence
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
Référence
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314
Méthode de production 17
Conditions de réaction
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
Référence
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),
Méthode de production 18
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Référence
- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184
4-Bromonaphthalene-1-carbonitrile Raw materials
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- 1-Amino-4-bromonaphthalene
- 4-aminonaphthalene-1-carbonitrile
- 4-Bromo-1-napthaldehyde
- 1-Bromo-4-(bromomethyl)naphthalene
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 1,4-Dibromonaphthalene
- 1-Bromo-4-methylnaphthalene
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
Numéro de commande:A860034
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:21
Prix ($):275.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:92616-49-4)4-溴-1-萘甲腈
Numéro de commande:LE25931356
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:53
Prix ($):discuss personally
Courriel:18501500038@163.com
4-Bromonaphthalene-1-carbonitrile Littérature connexe
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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